molecular formula C15H17F3N6OS B7078341 [2-(Ethylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone

[2-(Ethylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone

Cat. No.: B7078341
M. Wt: 386.4 g/mol
InChI Key: KSGZCDGCYYBLEV-UHFFFAOYSA-N
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Description

[2-(Ethylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone is a complex organic compound with significant applications in medicinal chemistry, biological research, and potentially industrial processes. It contains a thiazole ring, a pyrimidine moiety, and a piperazine structure, connected by a methanone linkage. These functional groups contribute to its unique properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone typically involves the following steps:

  • Formation of Thiazole Ring: : Starting with a base thiazole structure, ethylamine is introduced, often using an organic solvent like ethanol under reflux conditions.

  • Pyrimidine Addition: : The trifluoromethyl group is added to a pyrimidine ring through nucleophilic substitution reactions, usually involving trifluoromethyl iodide and a base like potassium carbonate.

  • Piperazine Coupling: : The piperazine ring is coupled to the modified thiazole structure via a methanone bridge, using catalysts like palladium on carbon and solvents such as dichloromethane.

Industrial Production Methods

Industrially, the production scales up the laboratory methods with optimizations for yield and purity. This includes continuous flow reactors for the thiazole formation and advanced purification techniques such as recrystallization and chromatography to ensure high purity standards.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the ethylamine moiety, forming N-oxides under conditions with hydrogen peroxide or peracids.

  • Reduction: : It can be reduced to simpler amine derivatives using reagents like lithium aluminium hydride or catalytic hydrogenation.

  • Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, potentially forming substituted pyrimidines with diverse functional groups.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, peracetic acid, and oxone.

  • Reduction: : Lithium aluminium hydride, hydrogen gas with palladium/carbon.

  • Substitution: : Potassium tert-butoxide, sodium hydride, and anhydrous ammonia.

Major Products Formed

Depending on the specific reaction conditions, you can get a variety of substituted thiazoles, pyrimidines, and simplified amine derivatives.

Scientific Research Applications

Chemistry

  • Used as a building block in synthesizing complex molecules for further research and development.

  • Applications in heterocyclic chemistry.

Biology

  • Utilized in biochemical assays to study enzyme interactions, protein binding, and as a fluorescent probe for cellular imaging.

Medicine

  • Potential for drug development, particularly in targeting diseases involving enzyme modulation and receptor interactions.

  • Could serve as a precursor in synthesizing pharmaceuticals with antiparasitic or anticancer properties.

Industry

  • Applied in the synthesis of high-performance polymers and materials.

Mechanism of Action

This compound's mechanism of action involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The specific pathways depend on its derivatives and functional groups, allowing it to modulate biological processes by binding to active sites, altering enzyme activity, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Methylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone

  • [2-(Propylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone

Uniqueness

  • The ethylamine group in [2-(Ethylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone provides specific steric and electronic properties that can enhance binding affinity and specificity for certain biological targets.

  • Its structure may offer advantages in synthetic flexibility and potential biological activity compared to other similar compounds.

There you have it! This compound is fascinating and versatile, blending well with both the realms of academia and industry.

Properties

IUPAC Name

[2-(ethylamino)-1,3-thiazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N6OS/c1-2-19-14-21-10(9-26-14)12(25)23-5-7-24(8-6-23)13-20-4-3-11(22-13)15(16,17)18/h3-4,9H,2,5-8H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGZCDGCYYBLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CS1)C(=O)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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